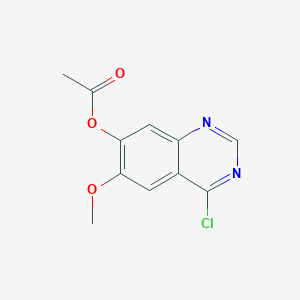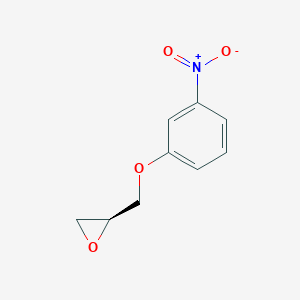
Azetidine-2,4-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including azetidine-2,4-dicarboxylic acid, has been explored through several efficient methods. One notable approach involves the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions, which highlights the use of unactivated C-H bonds, especially the C(sp(3))-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012). Another method reported is a novel, simple, clean, and improved procedure starting from γ-butyrolactone, achieving an overall yield of 13.2% (Jin & Zhang, 2012).
Molecular Structure Analysis
Azetidines, including this compound, are characterized by their strained four-membered ring structure, which significantly influences their reactivity. The presence of the nitrogen atom in the ring contributes to the compound's basicity and nucleophilicity. This structural attribute facilitates its involvement in various chemical transformations, making it a valuable building block in organic synthesis.
Chemical Reactions and Properties
Azetidine derivatives are known for their involvement in a range of chemical reactions, leveraging their ring strain for synthetic applications. For instance, functionalized azetidine derivatives have been synthesized for potential interest in biological and foldameric applications, showcasing the versatility of these compounds in chemical synthesis (Žukauskaitė et al., 2011). Moreover, the synthesis of enantiopure azetidine derivatives through stereoselective methodologies has been demonstrated, highlighting the compound's utility in constructing chirally pure structures (Drouillat et al., 2012).
Scientific Research Applications
NMDA Receptor Modulation : Azetidine-2,4-dicarboxylic acid derivatives have been synthesized and found to potentiate glutamate, aspartate, or N-methyl-D-aspartate (NMDA) stimulated calcium uptake at the NMDA receptor in cerebellar granule cells. This suggests its potential role in modulating NMDA receptor activity, which is significant in studying neurological processes and disorders (Kozikowski et al., 1990).
Ion Transport in Plants : Azetidine-2-carboxylic acid has been used as an analog of proline to study the relationship between protein synthesis and ion transport in plants. It was found to be a potent inhibitor of ion release to the xylem in barley roots, providing insights into the mechanisms of ion transport in plants (Pitman et al., 1977).
Metabotropic Glutamate Receptors : this compound has been profiled for activity at human metabotropic glutamate receptors. It demonstrated weak agonistic activity at human mGlu2 receptors but was inactive at human mGlu4a, mGlu1b, and mGlu5a receptors. This provides a basis for understanding its pharmacological profile related to glutamate receptors (Knöpfel et al., 1995).
Protein Synthesis and Conformation : Azetidine-2-carboxylic acid has been used in studies of proline metabolism and protein conformation. This includes its incorporation into proteins and its effects on protein folding, which is crucial in understanding various cellular processes (Verbruggen et al., 1992).
Toxicity and Teratogenicity : Azetidine-2-carboxylic acid (L-Aze) has been identified as a toxic and teratogenic non-protein amino acid. It can be misincorporated into proteins in place of proline, causing alterations in collagen, keratin, hemoglobin, and protein folding. This has implications in teratogenesis and potentially in human diseases (Rubenstein et al., 2006).
Radiosensitization in Cancer Therapy : Azetidine-2-carboxylic acid has been shown to be a potent sensitizer to both hyperthermia and ionizing radiation in the treatment of hepatoma cells. This suggests its potential use in enhancing the efficacy of cancer treatments (van Rijn et al., 1999).
Synthetic Chemistry and Applications : Azetidines, including azetidine-2-carboxylic acid, are important in synthetic chemistry, with applications in peptidomimetic and nucleic acid chemistry, and catalytic processes (Mehra et al., 2017).
Mechanism of Action
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidine-2,4-dicarboxylic acid might prove useful in differentiating the function of various mGluR subtypes, which could have implications for drug discovery .
properties
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azetidine-2,4-dicarboxylic acid interact with its target and what are the downstream effects?
A: this compound primarily interacts with metabotropic glutamate receptors (mGluRs) [, , , , , , , , , ]. It acts as an agonist at specific mGluR subtypes, stimulating phosphoinositide hydrolysis, a key signaling pathway in neurons [, ]. This activation can lead to various downstream effects, including modulation of long-term potentiation (LTP), a cellular mechanism for learning and memory [, ], and inhibition of glutamate release from microglia, potentially protecting neurons from excitotoxicity [].
Q2: What is known about the structure of this compound?
A: this compound is a rigid analog of glutamate [, ]. It exists as cis and trans isomers, with the cis isomer showing higher potency at NMDA receptors []. The synthesis of optically active forms has been achieved using chiral auxiliaries like (S)-1-phenylethylamine, allowing for the determination of absolute configuration through X-ray crystallography [].
Q3: How does this compound influence long-term potentiation (LTP)?
A: Studies show that this compound can both facilitate and inhibit LTP depending on the experimental conditions. For instance, intracerebroventricular injection of this compound prolonged LTP induced by weak tetanization in the dentate gyrus of rats [, ]. This effect was blocked by the mGluR antagonist (R,S)-α-methyl-4-carboxyphenylglycine, suggesting it was mediated by mGluR activation [].
Q4: What is the role of this compound in excitotoxicity?
A: this compound has shown neuroprotective effects against glutamate and NMDA-induced excitotoxicity in primary cultures of cerebellar neurons []. This protection is attributed to the activation of mGluR5, which counteracts the excitotoxic cascade []. Additionally, by inhibiting glutamate release from activated microglia, this compound indirectly prevents excessive glutamate levels that contribute to neuronal death [].
Q5: Are there any Structure-Activity Relationship (SAR) studies on this compound?
A: While detailed SAR studies on this compound itself are limited in the provided research, related studies exploring derivatives of this compound offer valuable insights [, ]. Modifications such as esterification and N-methylation have been investigated for their impact on activity and selectivity towards different glutamate receptor subtypes [, ].
Q6: What in vivo studies have been conducted on this compound?
A: this compound has been studied in vivo in rats. Intracerebroventricular injections were used to investigate its effects on LTP in the dentate gyrus [, ] and its behavioral effects in the open field test []. These studies highlight the potential of this compound to modulate neuronal activity and behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




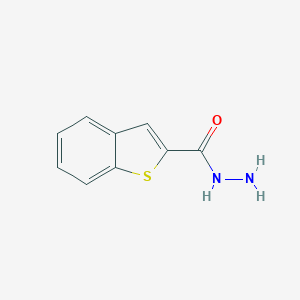
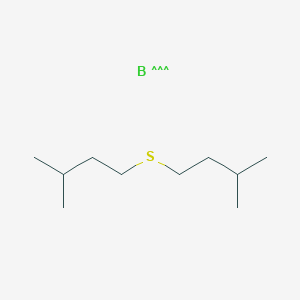

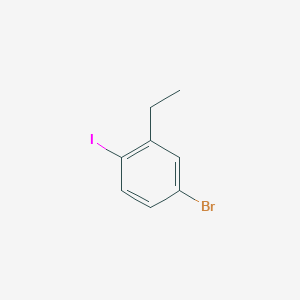
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
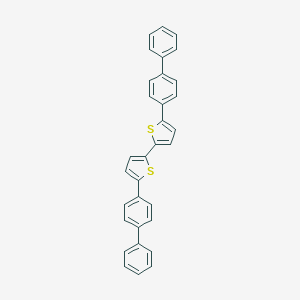


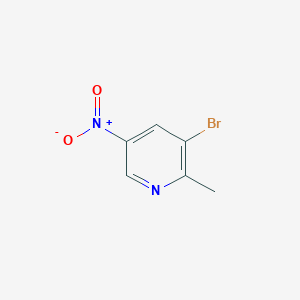
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
